molecular formula C8H8N4O B2687369 3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2309712-55-6

3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2687369
CAS No.: 2309712-55-6
M. Wt: 176.179
InChI Key: YBJLUHJEFWRBGN-UHFFFAOYSA-N
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Description

3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrazole and dihydropyrimidinone moieties

Preparation Methods

The synthesis of 3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate pyrazole and dihydropyrimidinone precursors. One common method involves the reaction of 3-methyl-3,4-dihydropyrimidin-4-one with 1H-pyrazole under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-methyl-6-(1H-pyrazol-1-yl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.

    Indole derivatives: Known for their wide range of biological and clinical applications.

    Thiazole derivatives: These compounds have various biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of pyrazole and dihydropyrimidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-pyrazol-1-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-11-6-9-7(5-8(11)13)12-4-2-3-10-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLUHJEFWRBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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